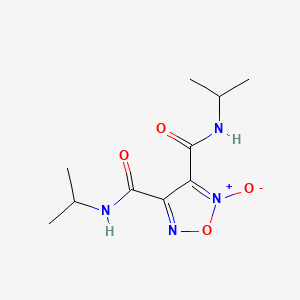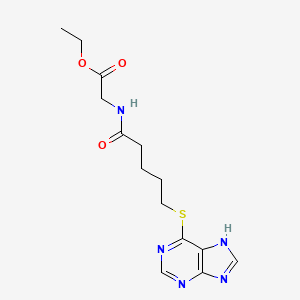
2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole
描述
2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole is a fluorescent dye belonging to the Hoechst series. These dyes are commonly used as nuclear markers in live cell imaging. This compound binds to the minor groove of DNA, showing a preference for adenine-thymine-rich regions. This binding results in a significant enhancement of fluorescence intensity, making it a valuable tool for various biological and medical research applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole involves the synthesis of the core benzimidazole structure, followed by the introduction of specific substituents to enhance its binding affinity and fluorescence properties. The synthetic route typically includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Substitution Reactions: Introduction of ethoxyphenyl and methylpiperazinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反应分析
Types of Reactions
2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole primarily undergoes:
Binding Reactions: It binds to the minor groove of DNA, particularly adenine-thymine-rich regions.
Fluorescence Enhancement: The binding to DNA results in a significant increase in fluorescence intensity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ethoxyphenyl and methylpiperazinyl derivatives are used under basic conditions to introduce the desired substituents.
Condensation Reactions: Acidic conditions are employed to facilitate the formation of the benzimidazole core.
Major Products
The major product of these reactions is this compound, characterized by its strong fluorescence when bound to DNA. The purity and fluorescence properties are critical for its application in biological research .
科学研究应用
2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole has a wide range of applications in scientific research:
Cell Biology: Used as a nuclear stain to visualize and quantify DNA in live or fixed cells.
Molecular Biology: Employed in fluorescence microscopy to distinguish between different stages of the cell cycle and to identify apoptotic cells.
Medical Research: Utilized in cancer research to study the effects of various treatments on cell proliferation and apoptosis.
Industrial Applications: Applied in the development of diagnostic tools and assays for detecting DNA and studying genetic material.
作用机制
2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole exerts its effects by binding to the minor groove of DNA, with a preference for adenine-thymine-rich regions. This binding induces a conformational change in the DNA, resulting in enhanced fluorescence. The dye’s fluorescence properties are influenced by the dye-to-base pair ratio and the local environment within the DNA .
相似化合物的比较
Similar Compounds
Hoechst 33342: The parent compound, widely used for similar applications.
Hoechst 33258: Another analog with slightly different binding properties and fluorescence characteristics.
DAPI (4’,6-diamidino-2-phenylindole): A commonly used nuclear stain with different spectral properties.
Uniqueness
2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole is unique due to its enhanced binding affinity for adenine-thymine-rich regions and its superior fluorescence intensity compared to other Hoechst dyes. This makes it particularly valuable for applications requiring high sensitivity and specificity in DNA staining .
属性
IUPAC Name |
2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6O/c1-31-8-10-32(11-9-31)17-4-6-20-22(14-17)30-25(28-20)16-2-5-19-21(13-16)29-24(27-19)15-3-7-23(33)18(26)12-15/h2-7,12-14,33H,8-11H2,1H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNSONXLSTYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106050-84-4 | |
| Record name | 2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106050844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)






